H-beta-Ala-4MbetaNA HCl

Description

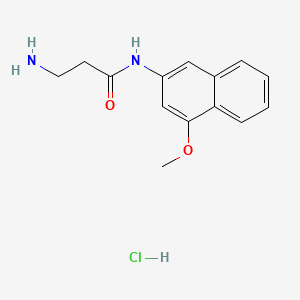

H-beta-Ala-4MbetaNA HCl (CAS: 100900-08-1) is a synthetic peptide derivative with the molecular formula C₁₄H₁₆N₂O₂·HCl and a molecular weight of 280.75 g/mol. It is primarily utilized in biochemical research as a chromogenic substrate for detecting enzyme activity, particularly proteases. Upon enzymatic cleavage, the para-nitroaniline (pNA) moiety is released, producing a yellow color measurable at 405 nm, enabling quantitative analysis of enzyme kinetics . The compound is supplied by Santacruze (Product ID: sc-295051) and is characterized by high purity (98%), making it suitable for sensitive experimental applications .

Properties

IUPAC Name |

3-amino-N-(4-methoxynaphthalen-2-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.ClH/c1-18-13-9-11(16-14(17)6-7-15)8-10-4-2-3-5-12(10)13;/h2-5,8-9H,6-7,15H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLBPBGTFRGYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669540 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-08-1 | |

| Record name | Propanamide, 3-amino-N-(4-methoxy-2-naphthalenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100900-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine 4-methoxy-β-naphthylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Ala-4MbetaNA HCl involves the reaction of beta-alanine with 4-methyl-beta-naphthylamine under specific conditions to form the desired product. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may involve the use of a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification methods such as chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-beta-Ala-4MbetaNA HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

H-beta-Ala-4MbetaNA HCl has several applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not intended for diagnostic or therapeutic use.

Mechanism of Action

The mechanism of action of H-beta-Ala-4MbetaNA HCl involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

H-beta-Ala-4MbetaNA HCl belongs to a class of peptide-pNA conjugates designed for enzyme activity assays. Below is a comparative analysis with structurally and functionally related compounds:

H-Ala-Ala-Pro-Leu-pNA·HCl (CAS: 201732-32-3)

- Molecular Formula : C₂₃H₃₄N₆O₆

- Molecular Weight : 490.55 g/mol

- Key Features: Contains a tetrapeptide sequence (Ala-Ala-Pro-Leu) linked to pNA, enabling specificity for proteases like neutrophil elastase . Higher complexity (SMILES: CC(CC@HC.Cl ) due to additional amino acid residues, which may influence binding affinity and cleavage efficiency .

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (TMB·2HCl, CAS: 207738-08-7)

- Molecular Formula : C₁₆H₂₀N₂·2HCl·xH₂O

- Molecular Weight : Varies with hydration state.

- Key Features: A non-peptide chromogenic substrate used in peroxidase assays (e.g., ELISA). Generates a blue product upon oxidation, distinct from the yellow pNA signal of this compound. Less specific to proteases; instead, it detects peroxidase activity in immunoassays .

1H-Pyrazole-1-carboxamidine HCl (CAS: 4023-02-3)

- Molecular Formula : C₄H₇ClN₄

- Molecular Weight : 146.58 g/mol

- Key Features: A small-molecule reagent used in organic synthesis (e.g., amidination reactions). Lacks the pNA chromophore, rendering it unsuitable for enzyme activity assays.

Comparative Data Table

| Parameter | This compound | H-Ala-Ala-Pro-Leu-pNA·HCl | TMB·2HCl | 1H-Pyrazole-1-carboxamidine HCl |

|---|---|---|---|---|

| Primary Application | Protease substrate | Neutrophil elastase substrate | Peroxidase substrate | Organic synthesis reagent |

| Chromophore | pNA (405 nm) | pNA (405 nm) | TMB (650 nm) | None |

| Molecular Weight | 280.75 g/mol | 490.55 g/mol | ~317.22 g/mol (anhydrous) | 146.58 g/mol |

| Toxicity | No data reported | No data reported | Non-toxic in standard use | Acute toxicity (GHS Category 4) |

| Specificity | Broad-spectrum proteases | Neutrophil elastase | Peroxidases | N/A |

| Supplier | Santacruze (sc-295051) | Chem960 | Multiple vendors | AK Scientific (R142) |

Research Findings

Enzyme Kinetics :

- This compound demonstrates a linear hydrolysis rate with trypsin-like proteases, validated in kinetic assays at pH 7.4 and 37°C .

- In contrast, H-Ala-Ala-Pro-Leu-pNA·HCl shows higher specificity but slower cleavage rates in neutrophil elastase assays due to steric hindrance from its extended peptide chain .

Stability :

- This compound is stable at -20°C for long-term storage, whereas TMB·2HCl requires protection from light to prevent oxidation .

Critical Notes and Limitations

- Limited peer-reviewed studies directly comparing this compound with other pNA substrates. Existing data are derived from supplier technical notes and safety sheets .

- Toxicity and ecotoxicology data for this compound remain unpublished, necessitating caution in handling despite its presumed low risk .

Biological Activity

H-beta-Ala-4MbetaNA HCl (CAS 100900-08-1) is a synthetic compound that has garnered attention in biochemical research, particularly in the field of proteomics. This compound is a derivative of beta-alanine and is used primarily as a substrate for various enzymes, including aminopeptidases and cathepsins. Understanding its biological activity is crucial for its application in therapeutic and research contexts.

- Molecular Formula : C14H16N2O2·HCl

- Molecular Weight : 280.75 g/mol

This compound functions as a chromogenic substrate that can be hydrolyzed by specific proteolytic enzymes. Its activity is influenced by several factors, including pH, temperature, and the presence of metal ions or inhibitors.

Hydrolysis Characteristics

The hydrolysis of this compound by various enzymes demonstrates distinct kinetic properties. For instance, studies indicate that cathepsin L-like proteinases exhibit optimal activity at pH levels around 5.9 to 6.0 and temperatures of approximately 50-55°C. The Km value for hydrolysis with specific substrates can be as low as 0.06 mM, indicating high enzyme affinity .

Enzyme Substrates

This compound serves as an effective substrate for several enzymes:

- Aminopeptidases : These enzymes cleave amino acids from the N-terminus of peptides, playing a critical role in protein metabolism.

- Cathepsins : These proteolytic enzymes are involved in various physiological processes, including protein turnover, antigen processing, and apoptosis.

Inhibition Studies

Inhibitory studies have shown that various compounds can affect the activity of enzymes that utilize this compound as a substrate:

- Competitive Inhibitors : Compounds like leupeptin inhibit cathepsin activity competitively with Ki values around M .

- Metal Ion Effects : Metal ions such as Hg²⁺, Ca²⁺, and Cu²⁺ have been shown to inhibit enzyme activity significantly.

Study on Cathepsin L-Like Proteinase

A notable study focused on the purification and characterization of cathepsin L-like proteinase from goat brain revealed that the enzyme demonstrated maximal hydrolysis rates with substrates like Z-Phe-Arg-4MbetaNA. The research highlighted the stability of the enzyme across a pH range of 4.0 to 6.0 and its optimal activity at elevated temperatures .

Role in Disease Models

Research indicates that this compound may play a role in studying diseases where proteolytic enzymes are dysregulated, such as in cancer metastasis or inflammatory conditions. For example, cathepsins are often overexpressed in tumor tissues, suggesting that inhibitors targeting these enzymes could serve as therapeutic agents .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2·HCl |

| Molecular Weight | 280.75 g/mol |

| Optimal pH for Hydrolysis | 5.9 - 6.0 |

| Optimal Temperature | 50 - 55°C |

| Km Value (for Z-Phe-Arg) | 0.06 mM |

| Competitive Inhibitor Ki | M |

Q & A

Q. How can researchers contextualize findings on this compound within broader peptide-based therapeutic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.